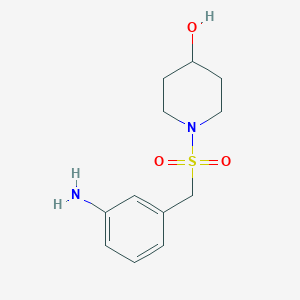

1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

1-[(3-aminophenyl)methylsulfonyl]piperidin-4-ol |

InChI |

InChI=1S/C12H18N2O3S/c13-11-3-1-2-10(8-11)9-18(16,17)14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2 |

InChI Key |

JGNLRBOBFISFQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)CC2=CC(=CC=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Aminobenzyl Sulfonyl Piperidin 4 Ol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. For 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol, this technique would be used to distinguish its elemental composition from other molecules with the same nominal mass. The expected molecular formula is C₁₂H₁₈N₂O₃S.

An HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to yield a protonated molecule [M+H]⁺ in positive ion mode. The measured mass of this ion would then be compared to the calculated theoretical mass. A minimal mass error, usually in the low parts-per-million (ppm) range, would provide strong evidence for the proposed molecular formula.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₈N₂O₃S |

| Calculated Monoisotopic Mass | 286.1038 |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | 287.1111 |

| Mass Error (ppm) | < 5 |

Note: The data in this table is illustrative and not based on experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the aminobenzyl group, the methylene (B1212753) protons of the piperidine (B6355638) ring, the methine proton at the 4-position of the piperidine ring, and the protons of the amine and hydroxyl groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the aromatic carbons, the carbons of the piperidine ring (with the carbon bearing the hydroxyl group, C4, being shifted downfield), and the methylene carbon of the benzyl (B1604629) group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.5 - 7.2 | m |

| Benzyl CH₂ | ~4.2 | s |

| Piperidine CH (C4) | ~3.8 | m |

| Piperidine CH₂ (C2, C6) | 3.2 - 3.4 | m |

| Piperidine CH₂ (C3, C5) | 1.6 - 1.9 | m |

| NH₂ | ~5.0 (broad) | s |

| OH | Variable (broad) | s |

Note: The data in this table is illustrative and not based on experimental results. s = singlet, m = multiplet.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~147 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₂ | ~138 |

| Piperidine C-OH (C4) | ~65 |

| Benzyl CH₂ | ~58 |

| Piperidine CH₂ (C2, C6) | ~46 |

| Piperidine CH₂ (C3, C5) | ~34 |

Note: The data in this table is illustrative and not based on experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.com This would definitively assign the protons to their corresponding carbons in the piperidine and benzyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. uni.lu This is vital for connecting the different fragments of the molecule, for example, by showing a correlation from the benzyl CH₂ protons to the carbons of the aromatic ring and to the sulfur atom (indirectly), and from the piperidine protons to the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which can help to determine the stereochemistry and conformation of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the O-H bond of the alcohol, the S=O bonds of the sulfonamide, and the C-H and C=C bonds of the aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium-Strong |

| Sulfonamide | S=O stretch | 1300 - 1350 & 1140 - 1180 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |

Note: The data in this table is illustrative and not based on experimental results.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its higher-resolution counterpart, UHPLC, are the primary methods for determining the purity of a synthesized compound. A sample of this compound would be dissolved in a suitable solvent and injected into the system. It would then be passed through a column (typically a reversed-phase C18 column) under high pressure.

The purity of the compound is determined by the resulting chromatogram. A single, sharp peak would indicate a high degree of purity. The presence of additional peaks would signify impurities. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and temperature). By using a detector, such as a UV-Vis detector, the percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, direct GC analysis can be challenging due to its polarity and relatively high molecular weight, which may lead to poor volatility and potential thermal degradation in the GC inlet or column.

To overcome these challenges, derivatization is a common strategy. The hydroxyl and amino groups of the molecule can be converted into less polar, more volatile derivatives. For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the -OH and -NH2 groups into -OSi(CH3)3 and -N(Si(CH3)3)2 or -NHSi(CH3)3 respectively. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape.

The derivatized analyte is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). Separation is achieved based on the differential partitioning of the analyte between the two phases. The retention time (RT), the time it takes for the compound to travel through the column to the detector, is a characteristic property for a given set of GC conditions.

Hypothetical GC Data for a Derivatized Analog:

| Parameter | Value |

|---|---|

| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time (RT) | 12.5 minutes |

Hyphenated Techniques (LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The compound can be analyzed directly without derivatization. In LC-MS, the sample is first separated by High-Performance Liquid Chromatography (HPLC). The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically generating a protonated molecular ion [M+H]+. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing both molecular weight and fragmentation information that is invaluable for structural confirmation.

Illustrative LC-MS Data:

| Parameter | Value |

|---|---|

| HPLC Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed [M+H]+ | m/z 271.12 |

| Key MS/MS Fragments (Hypothetical) | m/z 184.07, 106.06, 88.08 |

Gas Chromatography-Mass Spectrometry (GC-MS): For the derivatized form of the compound, GC-MS offers high-resolution separation and definitive identification. researchgate.net After separation by GC, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum, a fingerprint of the molecule, can be compared against spectral libraries for identification.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for distinguishing between isomers that might have identical mass spectra.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound (C12H18N2O3S), the theoretical composition can be readily calculated.

Representative Elemental Analysis Data:

| Element | Theoretical % | Found % (Illustrative) |

|---|---|---|

| Carbon (C) | 53.31 | 53.25 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 10.36 | 10.31 |

| Sulfur (S) | 11.86 | 11.80 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed.

This map allows for the determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and stereochemistry. For this compound, X-ray crystallography would confirm the substitution pattern on the benzyl and piperidine rings and the conformation of the piperidinol ring in the solid state.

Hypothetical Crystallographic Data Summary:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions (a, b, c) | a = 10.2 Å, b = 15.4 Å, c = 8.9 Å |

| Angles (α, β, γ) | α = 90°, β = 105.2°, γ = 90° |

| Volume | 1345.6 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.33 g/cm³ |

| R-factor | < 0.05 |

Computational and Theoretical Investigations of 1 3 Aminobenzyl Sulfonyl Piperidin 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. nih.gov These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement and the distribution of its electrons.

The conformational landscape of 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol is complex due to the flexibility of the piperidine (B6355638) ring and the rotational freedom around the sulfonyl group. Conformational analysis aims to identify the most stable arrangements of the atoms, known as conformers. This is achieved by systematically rotating the molecule's flexible bonds and calculating the potential energy of each resulting structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Ring Conformation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.5 |

| 3 | Twist-Boat | - | 5.8 |

| 4 | Boat | - | 7.2 |

Note: This table presents illustrative data to demonstrate the concept of conformational analysis. Actual values would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.govnumberanalytics.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. numberanalytics.com For this compound, the HOMO is likely to be localized on the electron-rich aminobenzyl group, while the LUMO may be distributed over the sulfonyl group and the piperidine ring. This distribution highlights the regions of the molecule most likely to participate in electron-transfer processes.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference |

Note: This table provides example values for FMO analysis. Precise energies are obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nanobioletters.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nanobioletters.comresearchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them likely sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in a vacuum or in a solvent like water. These simulations can show how the molecule changes its shape, how the piperidine ring puckers, and how the side chains rotate.

Furthermore, MD is crucial for studying solvation effects. The presence of a solvent can significantly influence a molecule's conformation and properties. Simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing a more realistic picture of its behavior in a biological or chemical system. This can reveal the formation of hydrogen bonds with water and how the solvent shell organizes around the molecule.

Quantum Mechanical Studies for Reaction Mechanism Elucidation

Quantum Mechanical (QM) studies are instrumental in elucidating the mechanisms of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com

For this compound, QM studies could be employed to investigate various potential reactions. For example, they could model the protonation of the amino group, the esterification of the hydroxyl group, or the reaction of the sulfonyl group. By calculating the energy barriers for different reaction pathways, researchers can predict the most likely mechanism. mdpi.com These studies provide a level of detail that is often inaccessible through experimental means alone, offering a step-by-step view of bond-making and bond-breaking processes.

Computational Spectroscopy (e.g., Simulated IR, NMR, UV-Vis Spectra)

Theoretical investigations through computational spectroscopy offer a powerful avenue for understanding the structural and electronic properties of this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing insights that can aid in the interpretation of experimental data and predict the behavior of the molecule.

Simulated Infrared (IR) Spectroscopy:

A theoretical IR spectrum can be generated to identify the characteristic vibrational modes of the molecule. This would likely reveal prominent peaks corresponding to the stretching and bending of its key functional groups.

Hypothetical IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretching | 3400-3250 |

| O-H (alcohol) | Stretching | 3600-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1350-1300 & 1160-1130 |

| C-N (amine) | Stretching | 1335-1250 |

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy:

Simulated ¹H and ¹³C NMR spectra would predict the chemical shifts of the hydrogen and carbon atoms within the molecule. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly dependent on its local electronic environment.

Hypothetical ¹H NMR Chemical Shift Predictions

| Protons | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | Protons on the aminobenzyl ring | 6.5 - 7.5 |

| Piperidine-H | Protons on the piperidine ring adjacent to N | 2.8 - 3.2 |

| Piperidine-H | Other protons on the piperidine ring | 1.5 - 2.0 |

| Methylene-H | Protons of the CH₂ group in the benzylsulfonyl moiety | 4.0 - 4.5 |

| Amine-H | Protons of the NH₂ group | 3.5 - 4.5 (broad) |

Hypothetical ¹³C NMR Chemical Shift Predictions

| Carbon Atoms | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic-C | Carbons in the aminobenzyl ring | 115 - 150 |

| Piperidine-C | Carbons in the piperidine ring | 40 - 70 |

Simulated Ultraviolet-Visible (UV-Vis) Spectroscopy:

A simulated UV-Vis spectrum would provide information about the electronic transitions within the molecule. The presence of the aromatic aminobenzyl group is expected to give rise to absorption bands in the UV region. The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. These transitions are typically of the π → π* and n → π* type, originating from the phenyl ring and the heteroatoms (N, O, S).

Hypothetical UV-Vis Spectral Data

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~200-220 |

It is crucial to emphasize that the data presented in these tables are hypothetical and represent typical ranges for the specified functional groups. Actual computational studies would provide more precise, calculated values that would then need to be validated against experimental results.

Structure Activity Relationship Sar Studies and Mechanistic Biochemical Investigations of 1 3 Aminobenzyl Sulfonyl Piperidin 4 Ol Analogues

Design Principles for Modulating Structure and Investigating Activity

The design of analogues for a lead compound like 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure can be dissected into three key pharmacophoric components: the piperidine-4-ol moiety, the sulfonyl linker, and the 3-aminobenzyl group. The overarching design strategy involves systematically modifying each of these components to probe their roles in biological interactions.

Key design principles for this class of compounds include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance activity or improve metabolic stability. For instance, the piperidine (B6355638) ring could be replaced with other heterocyclic systems. ucsd.edu

Conformational Constraint: Introducing rigidity into the molecule, for example by creating fused ring systems, to lock it into a biologically active conformation and potentially increase binding affinity.

Substitution Analysis: Adding various substituents to the core scaffolds (piperidine and benzyl (B1604629) rings) to explore steric, electronic, and hydrophobic interactions with the target protein.

Linker Modification: Altering the length, flexibility, or chemical nature of the sulfonyl linker to optimize the spatial orientation of the key binding moieties.

These principles are applied to generate a library of analogues, which are then subjected to biological evaluation to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is fundamental to identifying candidates with improved therapeutic potential.

Investigating the Impact of Substitutions on the Piperidine Ring

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to orient substituents in defined three-dimensional space and for its favorable physicochemical properties. mdpi.com In the context of This compound , the piperidine-4-ol group serves as a central scaffold. Modifications to this ring are crucial for probing the binding pocket of a target enzyme or receptor.

Studies on related piperidine-containing inhibitors have shown that substitutions on the ring can significantly impact biological activity. For example, the introduction of diamino groups on a piperidine ring has been shown to mimic the activity of aminoglycoside antibiotics by targeting bacterial ribosomal RNA. ucsd.edunih.gov The stereochemistry and position of these substituents are critical for activity. ucsd.edu The hydroxyl group at the 4-position of the piperidine ring in the title compound is a key feature, likely acting as a hydrogen bond donor or acceptor. Esterification or replacement of this hydroxyl group would be a primary step in SAR exploration.

Furthermore, introducing substituents at other positions on the piperidine ring can influence ligand-target interactions. For instance, in a series of diaryl pyrazole (B372694) inhibitors, various substitutions on a piperidine moiety were explored to understand their effect on p38 MAP kinase inhibition.

Table 1: Illustrative SAR of Substitutions on a Piperidine Ring for Related Inhibitor Classes Note: This table presents generalized findings from literature on various piperidine derivatives to illustrate SAR principles that could be applied to analogues of this compound.

| Position of Substitution | Type of Substituent | General Impact on Activity | Potential Rationale |

|---|---|---|---|

| C-3 | Small alkyl groups | May increase potency | Fills a small hydrophobic pocket |

| C-3 | Bulky groups | Often decreases potency | Steric hindrance with the binding site |

| C-4 | Hydroxyl (OH) | Crucial for binding | Acts as a key hydrogen bond donor/acceptor |

| C-4 | Amino (NH2) | Can enhance potency | Provides additional hydrogen bonding interactions |

| C-4 | Ester/Ether | Variable, often reduces potency | Alters hydrogen bonding capacity and introduces steric bulk |

Role of the Aminobenzyl Moiety in Modulating Interactions

The 3-aminobenzyl group is another critical component for modulating biological interactions. This moiety can be involved in several types of interactions within a protein's binding site:

Hydrogen Bonding: The primary amino group (-NH2) is a potent hydrogen bond donor and can also act as an acceptor. Its position on the benzyl ring (meta) directs its interaction vector into a specific region of the binding pocket.

Aromatic Interactions: The phenyl ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), cation-π interactions with positively charged residues (e.g., Lysine, Arginine), or hydrophobic interactions.

Positional Isomerism: Moving the amino group to the ortho or para position would significantly alter the molecule's interaction profile and is a standard strategy in SAR studies to map the topology of the binding site.

In the design of N-benzyl-piperidine derivatives as cholinesterase inhibitors, the benzyl group plays a crucial role in binding to the active site. nih.gov Modifications to the benzyl ring, such as the introduction of different substituents, can fine-tune the binding affinity and selectivity. nih.gov The presence and position of the amino group on the benzyl ring of This compound are therefore expected to be key determinants of its biological activity.

Influence of the Sulfonyl Linker on Molecular Interactions

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a target protein.

Physicochemical Properties: The sulfonamide group is highly polar and can influence the solubility and other physicochemical properties of the compound. Research on sulfonyl piperidine carboxamide derivatives has highlighted the importance of the sulfonamide moiety for antimicrobial activity. researchgate.net

The nature of the linker is a common target for modification in drug design. Replacing the sulfonyl group with an amide, for example, would change the hydrogen bonding pattern and the geometry of the molecule, likely leading to a different biological activity profile.

In Vitro Mechanistic Investigations with Biological Targets in Model Systems

To elucidate the mechanism of action of This compound and its analogues, various in vitro studies are essential. These investigations provide quantitative data on how these compounds interact with their biological targets.

Enzyme kinetic studies are fundamental to characterizing the potency of an inhibitor. These assays measure the inhibitor's effect on the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) provides a more direct measure of binding affinity.

While specific enzyme inhibition data for This compound is not publicly available, studies on structurally related compounds provide insight into the potential activities of this class of molecules. For example, various piperidine sulfonamide derivatives have been evaluated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases. nih.gov

Table 2: Enzyme Inhibition Data for Structurally Related Piperidine and Sulfonamide Derivatives Note: This table contains data for compounds analogous to this compound to illustrate the range of potencies that might be observed for this chemical class against various enzyme targets.

| Compound Class | Target Enzyme | Inhibition Value (IC50 or Ki) | Reference |

|---|---|---|---|

| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase (AChE) | IC50: 2.08 µM | nih.gov |

| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase (BuChE) | IC50: 7.41 µM | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | IC50: 5.7 nM | nih.gov |

| Pyrazole-carboxamide sulfonamide (6a) | Carbonic Anhydrase I (hCA I) | Ki: 0.063 µM | |

| Pyrazole-carboxamide sulfonamide (6b) | Carbonic Anhydrase II (hCA II) | Ki: 0.007 µM |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method provides valuable insights into the binding mode and can help rationalize observed SAR data. Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The binding affinity is often estimated as a docking score or binding energy.

For analogues of This compound , molecular docking would be used to visualize how modifications to the piperidine ring, aminobenzyl moiety, or sulfonyl linker affect the binding to a target. For instance, docking simulations of N-benzyl-piperidine derivatives with AChE and BuChE have successfully predicted binding modes and relative affinities that correlated with in vitro results. nih.gov

Table 3: Illustrative Molecular Docking Binding Energies for Related Compound Classes Note: This table shows examples of binding energy calculations from molecular docking studies of analogous compounds to demonstrate the application of this technique.

| Compound | Target Protein | Estimated Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase (AChE) | -36.69 | nih.gov |

| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase (BuChE) | -32.23 | nih.gov |

| Carbohydrate Derivative (C1) | Protein Tyrosine Phosphatase 1B (1NNY) | -8.5 | |

| Carbohydrate Derivative (C2) | Protein Tyrosine Phosphatase 1B (1NNY) | -8.1 |

These computational predictions, combined with kinetic data, provide a powerful platform for the rational design of more potent and selective analogues of This compound .

Cellular Pathway Modulation Studies in In Vitro Model Systems

While specific in vitro studies on the cellular pathway modulation of this compound are not extensively documented in publicly available literature, the broader class of sulfonamide and piperidine derivatives has been investigated for their effects on various cellular pathways, particularly in the context of cancer and inflammation.

Sulfonamide derivatives are known to target a range of proteins and enzymes involved in critical cellular processes. nih.gov For instance, they have been shown to act as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov They can also function as inhibitors of carbonic anhydrases, leading to the disruption of pH regulation in cancer cells, thereby inhibiting their growth and survival. nih.gov Furthermore, some sulfonamides act as aromatase inhibitors, interfering with estrogen synthesis, which is crucial in certain types of hormone-driven cancers. nih.gov Their ability to inhibit matrix metalloproteinases suggests a role in preventing cancer cell invasion and metastasis. nih.gov More recently, sulfonamides have been explored as histone deacetylase (HDAC) inhibitors, indicating potential for epigenetic-based cancer therapies. nih.gov

In the context of inflammation, certain phenylsulfonyl hydrazide derivatives have been found to reduce prostaglandin (B15479496) E2 (PGE2) levels in macrophage cell lines by inhibiting the microsomal prostaglandin E2 synthase-1 (mPGES-1) enzyme, without significantly affecting cyclooxygenase (COX-1 and COX-2) activities. nih.gov This suggests a specific anti-inflammatory mechanism.

Piperidine-containing compounds also exhibit a wide array of biological activities by modulating various cellular pathways. nih.gov For example, piperine (B192125), a natural product containing a piperidine ring, and its derivatives have shown anticancer and antiprotozoal activities. nih.gov The structural features of piperine, including the piperidine ring, are considered crucial for its bioactivities. nih.gov

Given the structural components of this compound, it is plausible that its analogues could modulate similar pathways. The presence of the sulfonamide group suggests potential for enzyme inhibition (e.g., kinases, carbonic anhydrases, metalloproteinases) or receptor antagonism, while the piperidine moiety could contribute to interactions with various biological targets. However, without direct experimental evidence on this specific compound, these remain theoretical considerations based on the activities of related structures.

Comparative SAR with Other Sulfonyl Piperidine Derivatives

The structure-activity relationship (SAR) of sulfonyl piperidine derivatives reveals several key features that influence their biological activity. Analysis of various studies on related compounds provides insights into how modifications to the core structure of this compound might affect its potency and selectivity.

Influence of Substituents on the Phenylsulfonamide Moiety:

The nature and position of substituents on the phenyl ring of the sulfonamide are critical for activity. In a series of sulfonamides synthesized from 4-(piperidin-1-yl)aniline, the biological activity was significantly influenced by the substituents on the phenylsulfonyl group. nih.gov For instance, N-ethylation of the sulfonamide nitrogen was found to decrease the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that the unsubstituted sulfonamide is more favorable for this particular activity. nih.gov

In another study on phenylsulfonyl hydrazide derivatives as anti-inflammatory agents, the regioisomeric form of the molecule, dictated by reaction conditions, had a profound impact on its ability to inhibit PGE2 production. nih.gov The kinetically favored product generally showed higher potency than the thermodynamically favored one. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule.

Interactive Data Table: SAR of Phenylsulfonyl Hydrazide Derivatives against PGE2 Production

| Compound | Regioisomer | IC50 (µM) against PGE2 |

| 7a | Kinetic | 0.69 |

| 8a | Thermodynamic | >10 |

| 7b | Kinetic | 0.55 |

| 8b | Thermodynamic | 0.79 |

| 7d | Kinetic | 0.06 |

Data sourced from a study on phenylsulfonyl hydrazide derivatives. nih.gov

Role of the Piperidine Ring and its Substituents:

The piperidine ring itself is a common scaffold in many biologically active compounds. nih.gov Modifications to this ring can significantly alter activity. For instance, in a series of N-substituted isosteviol-based 1,3-aminoalcohols containing a piperidine-like structure, the nature of the N-substituent was crucial for antiproliferative activity. nih.gov N-benzyl or (1H-imidazol-1-yl)-propyl substitutions were found to be important for activity against several cancer cell lines. nih.gov

In the context of piperine derivatives, the integrity of the piperidine ring and the conjugated dienone system is important for their pharmacological activities. nih.gov

Comparative Analysis with Thrombin Inhibitors:

Derivatives of 3-amidinophenylalanine containing a piperidide group have been studied as thrombin inhibitors. nih.gov In these compounds, the piperidide acts as a C-terminal substituent. The variation of Nα- and C-terminal substituents, including the piperidine ring, led to potent thrombin inhibitors with improved pharmacokinetic properties. nih.gov This suggests that the piperidine moiety in this compound could also play a role in its interaction with serine proteases.

Interactive Data Table: Comparison of Thrombin Inhibitors

| Compound | Key Structural Features | Activity |

| NAPAP | Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide | Potent thrombin inhibitor |

| Novel Derivatives | Varied Nα- and C-terminal substituents on a 3-amidinophenylalanine scaffold with a piperidide | Potent thrombin inhibitors with improved pharmacokinetics |

Data sourced from a study on thrombin inhibitors. nih.gov

Future Research Directions and Translational Perspectives for 1 3 Aminobenzyl Sulfonyl Piperidin 4 Ol Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 1-((3-Aminobenzyl)sulfonyl)piperidin-4-ol and its analogs should prioritize efficiency, modularity, and sustainability. Current synthetic approaches to similar piperidine (B6355638) and sulfonamide structures often rely on multi-step processes that may not be optimal for rapid analog generation or large-scale production. news-medical.net

Future research could explore:

Biocatalytic Approaches: Employing enzymes for key transformations, such as the selective oxidation of C-H bonds on the piperidine ring, could offer a greener alternative to traditional methods that rely on costly and toxic heavy metals. news-medical.net This approach could simplify synthetic pathways, potentially reducing a 7-17 step process to just 2-5 steps. news-medical.net

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability for key steps like sulfonyl chloride formation or the coupling of the benzylsulfonyl chloride with 4-hydroxypiperidine. This method allows for precise control over reaction parameters, often leading to higher yields and purity.

Modular Synthesis: Developing a modular or "de novo" synthesis strategy would be highly beneficial. researchgate.net This could involve a convergent approach where the three main fragments—the substituted benzyl (B1604629) group, the sulfonyl linker, and the piperidine ring—are synthesized separately and then combined. For instance, a robust reductive amination/aza-Michael reaction sequence could enable the rapid construction of complex polysubstituted piperidine rings from widely available starting materials. researchgate.net Such strategies facilitate the rapid creation of a library of analogs for structure-activity relationship (SAR) studies.

Green Chemistry Principles: Future synthetic routes should align with green chemistry principles by minimizing hazardous reagents and solvents. nih.gov For example, using amino acids as precursors, which are biocompatible and economically viable, could be explored. nih.gov Similarly, exploring one-pot reactions, such as the direct cyclization of amino alcohols using thionyl chloride (SOCl₂), can eliminate the need for complex protection/deprotection sequences. organic-chemistry.org

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool for accelerating drug discovery by predicting a compound's properties and potential biological activities before committing to extensive laboratory work. stmjournals.comnih.gov For this compound, a multi-faceted computational approach is proposed.

Molecular Docking and Virtual Screening: The initial step would involve docking the structure of this compound against a large library of known protein targets. frontiersin.org This in silico screening can identify potential binding partners and help prioritize experimental assays. creative-biolabs.com Advanced algorithms like AutoDock Vina or Glide can predict binding modes and affinities, offering clues to the compound's mechanism of action. frontiersin.org

Pharmacophore Modeling and QSAR: Based on the structural features of the compound (hydrogen bond donors/acceptors, aromatic rings), a pharmacophore model can be generated. nih.gov This model can then be used to screen for other molecules with similar features. Quantitative Structure-Activity Relationship (QSAR) models can be developed as analogs are synthesized and tested, creating a predictive model that links structural changes to biological activity. nih.gov This is crucial for rationally designing more potent and selective derivatives.

Machine Learning and AI: Modern drug discovery increasingly leverages machine learning and deep learning algorithms. numberanalytics.comuniversiteitleiden.nl By training models on large chemogenomics databases, it's possible to predict a compound's likely biological targets with high accuracy. acs.org Such models could deconvolute generic activities like "anti-inflammatory" into predictions against specific protein targets. acs.org

Molecular Dynamics (MD) Simulations: Once a high-priority target is identified through docking, MD simulations can provide a dynamic view of the ligand-protein complex. stmjournals.com These simulations model the movement of atoms over time, offering insights into the stability of the binding interaction and the conformational changes that may occur upon binding. nih.gov

Exploration of Diverse Biological Target Interactions in Model Systems

The structural motifs within this compound suggest several promising avenues for biological investigation. The sulfonamide group is a well-known pharmacophore in antibacterial drugs, while piperidine rings are core scaffolds in a vast range of CNS-active agents and enzyme inhibitors. nih.govmdpi.com

A tiered screening approach is proposed:

Broad Initial Screening: The compound should first be tested in broad-panel assays to identify its general bioactivity profile. This includes screens for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as sulfonamides are known to inhibit folic acid synthesis in bacteria. nih.gov Additionally, general cytotoxicity assays against various cancer cell lines are warranted, as piperidine derivatives have shown promise as anticancer agents. nih.gov

Targeted Enzyme Inhibition Assays: Based on computational predictions and the known activities of related molecules, targeted assays should be conducted. Given the prevalence of piperidine derivatives as cholinesterase inhibitors, testing against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be a logical step. nih.gov Other potential enzyme targets could include kinases and heat shock proteins (HSPs), which are relevant in cancer and inflammatory diseases. nih.gov

Phenotypic Screening in Cellular Models: Using high-content imaging and other phenotypic screening platforms, the effect of the compound on various cellular models of disease (e.g., neuroinflammation, drug-resistant cancer, bacterial infection) can be assessed. This approach does not require prior knowledge of the specific target and can uncover novel mechanisms of action. nih.gov

Target Validation: Once a reliable bioactivity is confirmed, techniques like Drug Affinity Responsive Target Stability (DARTS) or proteome microarray analysis can be used to identify the direct protein binding partners of the compound without requiring chemical modification. nih.gov This is a crucial step in validating the findings from computational and phenotypic screens. nih.gov

Integration of Omics Technologies for Systems-Level Understanding of Molecular Mechanisms

To move beyond a single target and understand the broader biological impact of this compound, the integration of "omics" technologies is essential. nih.gov These technologies provide a systems-level view of how a compound affects a cell or organism, which is critical for understanding both efficacy and potential side effects. maastrichtuniversity.nlnih.gov

Transcriptomics (RNA-Seq): After treating a relevant cell model (e.g., a cancer cell line or a neuron) with the compound, RNA sequencing can reveal which genes are up- or down-regulated. This provides a global picture of the cellular pathways being modulated and can help generate hypotheses about the compound's mechanism of action. nih.gov

Proteomics: Using mass spectrometry-based proteomics, changes in the abundance and post-translational modification state of thousands of proteins can be quantified upon compound treatment. nih.gov This can help identify the downstream effects of target engagement and uncover off-target effects. researchgate.net

Metabolomics: This approach analyzes the global profile of small-molecule metabolites within a cell. By identifying changes in metabolic pathways, researchers can gain functional insights into the cellular processes affected by the compound. nih.gov

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. omicstutorials.com This multi-omics analysis can reveal complex interactions between different molecular layers, providing a comprehensive understanding of the compound's biological role and helping to identify robust biomarkers for its activity. omicstutorials.com

Collaborative Research Opportunities in Chemical Biology

The successful translation of a novel compound from a laboratory curiosity to a valuable chemical probe or therapeutic lead requires extensive interdisciplinary collaboration. stonybrook.edu The study of this compound would benefit immensely from a collaborative framework.

Academia-Industry Partnerships: Collaborations between academic labs, which excel at fundamental discovery and mechanism-of-action studies, and pharmaceutical companies, which have expertise in drug development and optimization, can accelerate the translational process. schrodinger.com Many companies actively seek such collaborations to support translational research on novel targets and compounds. schrodinger.com

Cross-Disciplinary Consortia: Establishing a consortium of researchers from different fields—synthetic chemistry, computational biology, pharmacology, and clinical medicine—can foster innovation. stonybrook.edu Such groups can tackle complex biomedical problems more effectively by combining diverse skill sets and perspectives. dana-farber.org

Open Science Initiatives: Sharing data and findings through open science platforms can spur further research and prevent duplication of effort. Making the compound and its related data available to the broader scientific community can lead to new and unexpected discoveries about its biological functions.

Leveraging Institutional Centers: Many universities have established Centers for Chemical Biology and Drug Discovery that provide the infrastructure, expertise, and collaborative environment necessary for such projects. utexas.edunorthwestern.edu Engaging with these centers can provide access to high-throughput screening facilities, advanced analytical instrumentation, and a network of potential collaborators. stonybrook.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.